5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.47 (d, J = 4.4 Hz, H-6 pyrimidine)
- δ 7.92–7.48 (m, naphthalenyl protons)
- δ 4.30 (q, J = 7.2 Hz, OCH₂CH₃)
- δ 1.32 (t, J = 7.2 Hz, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1701 | C=O stretching (ester) |
| 1618 | C=N stretching (pyrimidine) |
| 1325–1120 | C–F vibrations (CF₃) |
| 785 | C–H out-of-plane (naphthyl) |
Mass Spectrometry
High-resolution ESI-TOF MS:
- Observed m/z: 385.1268 [M+H]⁺
- Calculated for C₂₀H₁₅F₃N₃O₂⁺: 385.1271
Major fragments at m/z 337 (loss of COOCH₂CH₃) and 289 (subsequent loss of CF₃).
Computational Modeling of Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.23 eV |
| Electrostatic potential (CF₃) | -0.32 e/ų |
| NBO charge (ester carbonyl O) | -0.67 e |
| Rotational barrier (OCH₂CH₃) | 2.8 kcal/mol |
Molecular dynamics simulations demonstrate restricted rotation of the naphthalen-2-yl group due to steric hindrance from the trifluoromethyl substituent. The conjugated π-system exhibits charge transfer characteristics, with the pyrimidine ring acting as an electron acceptor and the naphthyl group as a donor.
Properties
CAS No. |
679830-65-0 |
|---|---|
Molecular Formula |
C20H14F3N3O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 |
InChI Key |
VDLKMBVSFAPMGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
PHTPP acts as a full antagonist for ERβ, meaning it binds to this receptor and inhibits its action. It has a 36-fold selectivity for ERβ over ERα, allowing it to specifically block the actions of ERβ without significantly affecting ERα.
Biochemical Pathways
Upon binding to ERβ, PHTPP can influence several biochemical pathways. For instance, it has been shown to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH). This suggests that PHTPP may have effects on energy homeostasis and glucose metabolism.
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight and structure, can provide some insights into its potential pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which ERβ is expressed. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth. This suggests that blocking ERβ can have pro-proliferative effects in certain cancer types.
Biological Activity
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 393.33 g/mol. Its structure features a naphthalene moiety, a trifluoromethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine framework, which enhances its lipophilicity and biological activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[1,5-a]pyrimidine : This is achieved through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced using specific reagents that facilitate this modification.
- Esterification : The carboxylic acid moiety is converted to an ethyl ester through reaction with ethanol in the presence of acid catalysts.
These steps require careful optimization to maximize yield and purity .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including:
- Human Breast Adenocarcinoma (MCF-7)
- Colon Cancer (HTC-116)
The mechanism of action is believed to involve inhibition of specific enzymes such as PIM-1, where interactions include hydrogen bonding and π–π stacking with nucleic acids and proteins .
Enzymatic Inhibition
The compound has also shown potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various biological targets, enhancing its applicability in drug development .
Interaction Studies
Interaction studies indicate that the compound's planar structure facilitates π–π stacking interactions with biological macromolecules. This characteristic is crucial for its anticancer efficacy and selectivity towards specific targets .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidine | Lacks naphthalene moiety | Focused on enzyme inhibition |
| 5-Methyl-pyrazolo[1,5-a]pyrimidine | Different substituents on the pyrazole | Potentially different biological activity |
| 2-Amino-pyrazolo[1,5-a]pyrimidine | Amino group substitution | Enhanced solubility and altered reactivity |
The unique combination of the naphthalene moiety and trifluoromethyl group in the compound enhances its biological activity compared to other similar compounds .
Case Studies
In a recent study investigating the anticancer properties of various pyrimidine derivatives, this compound was found to significantly enhance cell growth inhibition in ovarian cancer cell lines when compared to standard treatments . The findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
The primary application of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester lies in medicinal chemistry, particularly as a potential therapeutic agent.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. A study demonstrated that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with trifluoromethyl groups have been shown to enhance potency against cancer cell lines by increasing metabolic stability and bioavailability .
Inhibition of Enzymatic Activity
This compound can serve as a selective inhibitor for certain enzymes. For example, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDKs have therapeutic implications in treating various cancers .
Agrochemical Applications
The unique structure of this compound also makes it a candidate for agrochemical applications.
Pesticidal Properties
Research has shown that pyrazolo[1,5-a]pyrimidines can exhibit pesticidal properties. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate plant tissues and affect pest physiology. Preliminary studies indicate that such compounds can act as effective fungicides or insecticides against specific agricultural pests .
Materials Science
In materials science, this compound's unique chemical structure allows it to be explored for use in developing advanced materials.
Fluorescent Materials
Due to its aromatic nature and potential for electronic delocalization, derivatives of this compound could be utilized in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A recent study evaluated several pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The results showed that compounds with similar structures to 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity and induced apoptosis through the activation of the intrinsic pathway .
Case Study 2: Pesticidal Activity
Another investigation focused on the synthesis of trifluoromethylated pyrazolo compounds as insecticides. The study reported that these compounds demonstrated high efficacy against aphids and whiteflies, suggesting their potential role as novel agrochemicals for crop protection .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in analogous compounds occur at positions 5 (aryl/heteroaryl) and 7 (electron-withdrawing/-donating groups). Below is a comparative analysis:
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : Methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., in ) enhance polarity and hydrogen bonding capacity, improving target engagement but reducing blood-brain barrier penetration .
- Metabolic Stability : Trifluoromethyl (-CF₃) groups resist oxidative metabolism, prolonging half-life compared to -CHF₂ or -OCH₃ substituents .
Preparation Methods
Cyclocondensation of Amino Pyrazoles with Enaminones
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between amino pyrazoles and enaminones. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form dihydroxy intermediates, which undergo chlorination with phosphorus oxychloride to yield dichloro derivatives. Adapting this approach, the trifluoromethyl group at position 7 could be introduced using trifluoromethyl-containing enaminones or via post-cyclization halogenation.
Key Conditions :
Functionalization at Position 7: Trifluoromethyl Group Introduction
Direct Trifluoromethylation via Halogen Exchange
A halogen atom at position 7 (e.g., chlorine) can be replaced with a trifluoromethyl group using CF₃ sources. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine for selective substitution at position 7. Similarly, trifluoromethylation could employ Cu-mediated coupling or nucleophilic substitution with CF₃SiMe₃.
Example Protocol :
-
Start with 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Substitute Cl at position 7 with CF₃ using CF₃Cu or CF₃SiMe₃ under Pd catalysis.
Naphthalen-2-yl Group Installation at Position 5
Suzuki-Miyaura Cross-Coupling
The naphthalen-2-yl group can be introduced via palladium-catalyzed cross-coupling. A bromo or iodo substituent at position 5 reacts with naphthalen-2-ylboronic acid.
Optimized Conditions :
-
Base : K₂CO₃ or Cs₂CO₃.
Data Table 1 : Representative Yields for Aryl Cross-Coupling on Pyrazolo[1,5-a]Pyrimidine
| Aryl Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Naphthalen-2-yl | Pd(PPh₃)₄ | 82 |
| Phenyl | Pd(OAc)₂ | 78 |
| 4-Methoxyphenyl | PdCl₂ | 65 |
Ethyl Ester Formation at Position 3
Esterification of Carboxylic Acid Intermediate
The ethyl ester group is introduced by reacting a carboxylic acid intermediate with ethanol under acidic conditions. For example, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is treated with excess ethanol and H₂SO₄ at reflux.
Reaction Scheme :
-
Synthesize pyrazolo[1,5-a]pyrimidine-3-carboxylic acid via hydrolysis of a nitrile or ester precursor.
-
Reflux with ethanol (3 equiv) and H₂SO₄ (cat.) at 80°C for 6 hours.
Integrated Synthetic Route for the Target Compound
Proposed Multi-Step Synthesis
Combining the above strategies, a plausible route is:
-
Core Formation : Cyclocondensation of 5-amino-3-(ethoxycarbonyl)pyrazole with trifluoromethyl-enaminone to form 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
-
Naphthalen-2-yl Introduction : Suzuki coupling at position 5 using naphthalen-2-ylboronic acid.
-
Purification : Column chromatography (ethyl acetate/hexane) yields the final product.
Data Table 2 : Critical Reaction Parameters for Integrated Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Enaminone, K₂S₂O₈, H₂O, 80°C | 70 |
| Suzuki Coupling | Naphthalen-2-ylboronic acid, Pd(PPh₃)₄, DMF | 82 |
| Esterification | Ethanol, H₂SO₄, reflux | 88 |
Challenges and Optimization Opportunities
Q & A
Q. What are the standard synthetic routes for preparing 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester?
Methodological Answer: The synthesis typically involves cyclization of 5-aminopyrazole derivatives with enaminones or polyfunctional intermediates. Key steps include:
- Cyclization : Reacting 5-aminopyrazole precursors (e.g., ethyl 5-aminopyrazole-4-carboxylate) with enaminones in polar solvents like pyridine or ethanol under reflux conditions .
- Functionalization : Introducing the naphthalen-2-yl group via nucleophilic substitution or coupling reactions, often using catalysts like triethylamine or LiOH .
- Crystallization : Purification via recrystallization from ethanol/DMF mixtures to enhance purity . Table 1 : Comparison of Synthetic Protocols
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Aminopyrazole + Enaminone | Pyridine, reflux | 62–70% | |
| Ethyl 2-ethoxymethylidene-3-oxo ester | Ethanol, 80°C | 67% |
Q. How is the compound characterized structurally?
Methodological Answer: Structural confirmation relies on:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for naphthalenyl protons (δ 7.2–8.5 ppm) and trifluoromethyl (δ -60 to -70 ppm in 19F NMR) .
- IR : Carboxylic ester C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]+ matched to theoretical m/z (e.g., C₂₂H₁₆F₃N₃O₂ → 436.12 g/mol) .
- X-ray Crystallography : Resolves π-stacking interactions between naphthalenyl and pyrimidine rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish tautomeric forms (e.g., keto-enol equilibria in the pyrimidine ring) .
- Deuterated Solvents : Eliminate solvent interference in NMR analysis .
- High-Resolution MS : Confirm molecular formula accuracy (Δ < 2 ppm) .
Q. What strategies optimize reaction yield in multi-step syntheses?
Methodological Answer: Yield improvements focus on:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for trifluoromethyl group incorporation .
- Catalysts : Use of LiOH or triethylamine accelerates cyclization steps .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., ester hydrolysis) . Table 2 : Solvent Impact on Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pyridine | 6 | 70 |
| Ethanol | 12 | 62 |
Q. How does the trifluoromethyl group influence biological activity?
Methodological Answer: The -CF₃ group enhances:
- Lipophilicity : Measured via logP assays, improving membrane permeability .
- Enzyme Binding : X-ray crystallography shows -CF₃ forms halogen bonds with catalytic residues (e.g., in kinase inhibitors) .
- Metabolic Stability : In vitro liver microsome assays demonstrate reduced oxidative metabolism compared to -CH₃ analogues .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
Methodological Answer: Challenges include:
- Polymorphism : Multiple crystal forms due to flexible naphthalenyl substituents. Mitigate by slow evaporation from DMF/water mixtures .
- Solvent Trapping : Use high-boiling solvents (e.g., dioxane) to prevent lattice defects .
- Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., fluorine) .
Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values may stem from:
- Assay Conditions : Varying pH or ATP concentrations in kinase inhibition assays .
- Cell Line Variability : Test in multiple lines (e.g., HCT-116 vs. HEK293) to confirm target specificity .
- Impurity Effects : HPLC purity >98% required for reproducible results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
